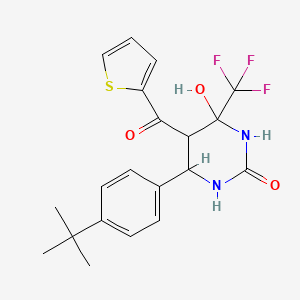
6-(4-(tert-butyl)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(4-(tert-butyl)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C20H21F3N2O3S and its molecular weight is 426.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-(4-(tert-butyl)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is C18H18F3N3O2S, with a molecular weight of approximately 393.42 g/mol. The presence of the trifluoromethyl group and the thiophene moiety suggests potential interactions with biological targets due to the electron-withdrawing nature of fluorine and the unique properties of thiophene.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing thiophene rings have shown antimicrobial properties against various pathogens.
- Anticancer Properties : Some tetrahydropyrimidine derivatives have been evaluated for their cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : The presence of hydroxyl and carbonyl groups may facilitate interactions with enzymes, potentially leading to inhibition of key metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammatory pathways. For instance, structure-activity relationship studies have shown that modifications in similar compounds can lead to enhanced enzyme inhibition.
- Radical Scavenging : Compounds with hydroxyl groups are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
- Cellular Uptake : The lipophilicity imparted by the tert-butyl group may enhance cellular uptake, facilitating the compound's action within target cells.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
- Anticancer Activity : A study conducted on tetrahydropyrimidine derivatives found that certain analogs exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 10 µM to 20 µM. The mechanism was linked to apoptosis induction through mitochondrial pathways .
- Anti-inflammatory Effects : Research has demonstrated that compounds containing trifluoromethyl groups can inhibit COX enzymes, leading to reduced prostaglandin synthesis. One study reported a derivative with an IC50 value of 8 µM against COX-2, indicating potential for anti-inflammatory applications .
Data Table: Biological Activities of Related Compounds
Eigenschaften
IUPAC Name |
6-(4-tert-butylphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-18(2,3)12-8-6-11(7-9-12)15-14(16(26)13-5-4-10-29-13)19(28,20(21,22)23)25-17(27)24-15/h4-10,14-15,28H,1-3H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBXUEJPCZJCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














